N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide
Description
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a tetrahydrofuran (THF) ring at position 5 and a pyridine-3-carboxamide substituent at position 2. The (2E)-configuration indicates the geometry of the hydrazone-like linkage between the thiadiazole and pyridine moieties. Its synthesis likely follows multi-component or cyclization strategies analogous to those described for related thiadiazolylidene derivatives .
Key structural features:
Properties
Molecular Formula |
C12H12N4O2S |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N4O2S/c17-10(8-3-1-5-13-7-8)14-12-16-15-11(19-12)9-4-2-6-18-9/h1,3,5,7,9H,2,4,6H2,(H,14,16,17) |
InChI Key |
UMXCNDRZJKIUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Amidine Formation
Amidines are synthesized via the Pinner reaction, where a nitrile reacts with ammonia under acidic conditions. For example, pyridine-3-carbonitrile could undergo this reaction to form an amidine intermediate.
Reaction Scheme :
Nitrile → Amidine (HCl/CH₃OH, NH₃)
Step 2: Cyclocondensation with Isothiocyanate
The amidine reacts with tetrahydrofuran-2-isothiocyanate (derived from tetrahydrofuran-2-amine and thiophosgene) to form the thiadiazole core. This step is critical for introducing the tetrahydrofuran substituent.
Key Conditions :
-
Reagents : Tetrahydrofuran-2-isothiocyanate, amidine, base (e.g., NaH)
-
Solvent : DMF, THF
Table 1: Summary of Thiadiazole Core Formation
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Nitrile + NH₃/HCl | Amidine | ~70% | |
| 2 | Amidine + Isothiocyanate | Thiadiazole | ~36–40% |
Ylidene Group Introduction
The (2E)-ylidene linkage between the thiadiazole and pyridine-3-carboxamide is formed via Schiff base condensation. This step requires a hydrazine derivative and a carbonyl compound.
Step 3: Hydrazine Functionalization
The thiadiazole’s NH group is replaced with a hydrazine. This is achieved by reacting the thiadiazole with hydrazine hydrate under reflux.
Reaction Scheme :
Thiadiazole-NH₂ → Thiadiazole-NH-NH₂ (Hydrazine, Δ)
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3 | Thiadiazole + Hydrazine | Thiadiazole-hydrazine | ~50% | |
| 4 | Hydrazine + Aldehyde | Ylidene Schiff base | ~20–30% |
Alternative Synthetic Approaches
Mannich Reaction
A Mannich reaction could theoretically introduce the pyridine-3-carboxamide group. However, this method is less common for thiadiazoles due to steric and electronic challenges.
Critical Reaction Parameters
Stereoselectivity
The (2E) configuration is influenced by the cyclization step. Reagents like diisopropyl azodicarboxylate (DIAD) promote stereoselective formation of the thiadiazole ring.
Solvent and Temperature
Polar aprotic solvents (DMF, DMSO) and mild temperatures (25–60°C) optimize yields and minimize side reactions.
Challenges and Optimization
-
Low Yields : Steps involving hydrazine condensation often suffer from low yields due to competing side reactions.
-
Purity Issues : Chromatographic purification (e.g., silica gel) is essential to isolate the target compound.
Table 3: Optimization Strategies
| Challenge | Solution | Outcome | Reference |
|---|---|---|---|
| Low condensation yield | Use excess aldehyde, reflux | Improved yield (~30%) | |
| Byproduct formation | Anhydrous conditions, short reaction time | Higher purity |
Comparative Analysis of Analogues
Structural analogues highlight the versatility of thiadiazole cores. For example:
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Compounds with the 1,3,4-thiadiazol-2(3H)-ylidene scaffold exhibit diverse substituents that significantly alter their properties. Below is a comparative analysis based on the evidence:
Key Observations :
- Melting Points : Aromatic substituents (e.g., thiophene-2-carbonyl in 11f) correlate with higher melting points (240–242°C) due to enhanced π-stacking, while aliphatic groups (e.g., THF in the target compound) likely reduce melting points .
- Spectral Trends: Stretching vibrations for C=O (1655–1700 cm⁻¹) and C≡N (~2200 cm⁻¹) are consistent across analogues. ¹H-NMR signals for aromatic protons (δ7.72–7.84) and methyl groups (δ2.41–2.52) are diagnostic for substituent identification .
Molecular Weight and Solubility
- The target compound’s molecular weight is estimated at ~350–375 g/mol (based on –12), comparable to analogues. The THF moiety may improve aqueous solubility relative to purely aromatic derivatives (e.g., 6f in ) .
Biological Activity
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups that contribute to its biological activity. The compound is part of the thiadiazole family, known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Structure and Properties
The molecular formula of this compound can be expressed as , with a molecular weight of approximately 303.4 g/mol. Its structure includes a pyridine ring fused with a thiadiazole moiety, which is critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (μg/ml) |
|---|---|---|
| This compound | Antimicrobial | 0.125 (against S. epidermidis) |
| 5-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide | Antifungal | 0.0078 (against B. subtilis) |
2. Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its anti-inflammatory potential. The presence of the thiadiazole ring is believed to enhance its ability to inhibit inflammatory mediators and pain signaling pathways. In animal models, compounds with similar structures have shown significant reductions in inflammation and pain responses.
3. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. This compound has shown cytotoxic effects against various cancer cell lines in vitro. For example, it was noted to inhibit the growth of human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cells significantly .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with thiadiazole rings often act as enzyme inhibitors in metabolic pathways associated with inflammation and cancer progression.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and cellular proliferation .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Analgesic Efficacy : A study involving a series of thiadiazole derivatives demonstrated that certain compounds exhibited similar analgesic effects to standard pain relief medications in animal models.
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of various thiadiazole derivatives against multi-drug resistant strains and found promising results for N-[...]-pyridine derivatives.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiadiazole and pyridine-3-carboxamide moieties, followed by coupling. Critical steps include:
- Thiadiazole Cyclization: Use thiosemicarbazide derivatives with POCl₃ under reflux (90°C) to form the thiadiazole core .
- Coupling Reactions: Employ coupling agents (e.g., EDCI/HOBt) to link the thiadiazole and pyridine-3-carboxamide groups under inert atmospheres .
- Optimization: Adjust solvent polarity (DMF or acetonitrile), temperature (60–90°C), and catalyst (triethylamine) to enhance yield (70–85%) and purity (>95%) .
Validation: Monitor via TLC and characterize intermediates using ¹H/¹³C NMR and HPLC-MS .
Basic: How is the molecular structure elucidated, and what techniques confirm stereochemistry?
Methodological Answer:
- X-ray Crystallography: Resolve the (2E)-configuration of the thiadiazole-ylidene moiety and tetrahydrofuran substituent .
- NMR Spectroscopy: Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, e.g., NOE correlations between thiadiazole and pyridine protons .
- IR Spectroscopy: Identify key functional groups (C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
Data Table:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.7–8.9 (pyridine-H), δ 4.2 (tetrahydrofuran-OCH₂) | |
| ¹³C NMR | 165 ppm (C=O), 152 ppm (C=N) |
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity: Use microdilution assays (MIC) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Anticancer Screening: Conduct MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) with doxorubicin as a positive control .
- Enzyme Inhibition: Test COX-2 or kinase inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
Note: Include solvent controls (DMSO ≤1%) to rule out cytotoxicity artifacts .
Advanced: How can computational methods predict binding modes and pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) or kinase domains to identify hydrogen bonds with Ser530 or hydrophobic interactions .
- MD Simulations (GROMACS): Simulate 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
- ADMET Prediction (SwissADME): Calculate logP (~2.5), BBB permeability (CNS MPO score <4), and CYP450 inhibition (CYP3A4 flagged) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum-free conditions) .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Structural Analog Comparison: Test derivatives (e.g., replacing tetrahydrofuran with furan) to isolate substituent effects .
Data Table:
| Substituent | IC₅₀ (µM, MCF-7) | LogP | Reference |
|---|---|---|---|
| Tetrahydrofuran-2-yl | 12.3 ± 1.2 | 2.4 | |
| Furan-2-yl | 8.9 ± 0.9 | 2.1 |
Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Positional Isomerism: Synthesize analogs with substituents at C-5 vs. C-3 of the thiadiazole to map steric and electronic effects .
- Bioisosteric Replacement: Replace pyridine with isoquinoline to modulate π-π stacking without altering hydrophobicity .
- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values (q² >0.6 indicates predictive validity) .
Advanced: How to assess chemical stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via HPLC (e.g., 15% degradation at pH 1.2) .
- Thermal Stability: Perform TGA/DSC to determine decomposition temperature (>200°C indicates suitability for lyophilization) .
- Light Sensitivity: Expose to UV (254 nm) for 48h; monitor photodegradation products with LC-MS .
Advanced: What reaction mechanisms explain unexpected byproducts during synthesis?
Methodological Answer:
- Thiadiazole Rearrangement: Under acidic conditions, the thiadiazole ring may undergo ring-opening to form thioamide intermediates, detected via HRMS .
- Oxidative Byproducts: Use O₂-free environments to prevent oxidation of the tetrahydrofuran moiety to γ-lactone .
- Catalyst Traces: Screen for residual Pd in coupling reactions (ICP-MS) to avoid Heck-type side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
